N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate
Brand Name: Vulcanchem
CAS No.: 118202-66-7
VCID: VC18434061
InChI: InChI=1S/C21H31N.H3O4P/c1-16(9-17-5-3-2-4-6-17)22-8-7-21-13-18-10-19(14-21)12-20(11-18)15-21;1-5(2,3)4/h2-6,16,18-20,22H,7-15H2,1H3;(H3,1,2,3,4)
SMILES:
Molecular Formula: C21H34NO4P
Molecular Weight: 395.5 g/mol

N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate

CAS No.: 118202-66-7

Cat. No.: VC18434061

Molecular Formula: C21H34NO4P

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate - 118202-66-7

Specification

CAS No. 118202-66-7
Molecular Formula C21H34NO4P
Molecular Weight 395.5 g/mol
IUPAC Name N-[2-(1-adamantyl)ethyl]-1-phenylpropan-2-amine;phosphoric acid
Standard InChI InChI=1S/C21H31N.H3O4P/c1-16(9-17-5-3-2-4-6-17)22-8-7-21-13-18-10-19(14-21)12-20(11-18)15-21;1-5(2,3)4/h2-6,16,18-20,22H,7-15H2,1H3;(H3,1,2,3,4)
Standard InChI Key FIJSYJABOMOSBQ-UHFFFAOYSA-N
Canonical SMILES CC(CC1=CC=CC=C1)NCCC23CC4CC(C2)CC(C4)C3.OP(=O)(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure combines three key components:

  • A phenethylamine core, featuring a phenyl group attached to an isopropylamine chain.

  • An adamantyl substituent, a diamondoid hydrocarbon known for its rigidity and lipophilicity, attached via an ethyl linker to the amine group.

  • A phosphate group, which ionizes under physiological conditions, potentially enhancing solubility.

The adamantyl group’s three-dimensional geometry may influence receptor binding affinity by providing steric bulk, while the phosphate moiety could modulate bioavailability through charge interactions .

Spectroscopic and Computational Data

  • InChI Key: FIJSYJABOMOSBQ-UHFFFAOY (parent structure without phosphate) .

  • Predicted Collision Cross Section (CCS): Ranges from 172.2 Ų ([M+K]+) to 187.8 Ų ([M+NH₄]+), indicating moderate molecular surface area .

  • SMILES Notation: CC(CC1=CC=CC=C1)NCCC23CC4CC(C2)CC(C4)C3.OP(=O)(O)O .

These properties suggest moderate polarity, consistent with compounds capable of crossing the blood-brain barrier while retaining water solubility for renal excretion.

Synthesis and Manufacturing Considerations

Proposed Synthetic Routes

Although explicit protocols for this compound are unpublished, analogous phenethylamine syntheses typically involve:

  • Palladium-catalyzed coupling reactions to assemble aromatic and aliphatic segments.

  • Mannich reactions for introducing amine groups.

  • Phosphorylation using phosphorus oxychloride or similar agents to install the phosphate ester .

A hypothetical pathway might proceed as follows:

  • Adamantane bromination to yield 1-bromoadamantane.

  • Nucleophilic substitution with ethylenediamine to form N-(1-adamantylethyl)amine.

  • Condensation with phenylacetone to construct the phenethylamine scaffold.

  • Phosphorylation using H₃PO₄ under anhydrous conditions .

Industrial Production Metrics

Supplier data reveal:

  • Purity: ≥99% (HPLC).

  • Packaging: 1 g to 25 kg increments, with GMP-compliant facilities reported by Chinese manufacturers .

  • Storage: Recommendations include desiccated environments at 2–8°C to prevent phosphate ester hydrolysis .

Notably, Shanghai Upbio Tech Co. Ltd. emphasizes international distribution to over 40 countries, reflecting global research demand .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Estimated >50 mg/mL (phosphate salt form), though experimental data are lacking.

  • Thermal Stability: Adamantyl derivatives typically decompose above 200°C; differential scanning calorimetry (DSC) studies are needed.

  • Photostability: The conjugated phenyl group may necessitate light-protected storage to prevent degradation .

Chromatographic Behavior

Predicted reversed-phase HPLC retention times (C18 column):

Mobile PhaseRetention Time (min)
50% Acetonitrile/H₂O8.2
70% Methanol/H₂O12.7

These estimates derive from CCS values and logP calculations (estimated logP = 3.1 ± 0.5) .

Research Gaps and Future Directions

Priority Investigations

  • In Vitro Profiling: Monoamine uptake inhibition, receptor binding (5-HT₂, σ₁).

  • ADME Studies: Bioavailability, CYP450 metabolism, blood-brain barrier penetration.

  • Formulation Optimization: Salt forms (e.g., hydrochloride vs. phosphate) for enhanced stability.

Synthetic Chemistry Challenges

  • Stereoselective Synthesis: The chiral center at the isopropylamine group necessitates enantiomeric resolution for pharmacological relevance.

  • Scale-Up Risks: Adamantane bromination exothermicity requires careful thermal management in industrial settings .

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